molecular formula C6H6KNO2S B6354263 2-Amino-5-methylthiophene-3-carboxylic acid potassium salt CAS No. 1222786-67-5

2-Amino-5-methylthiophene-3-carboxylic acid potassium salt

Cat. No.: B6354263
CAS No.: 1222786-67-5
M. Wt: 195.28 g/mol
InChI Key: NEXRMWFKUZSXFA-UHFFFAOYSA-M
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Description

2-Amino-5-methylthiophene-3-carboxylic acid potassium salt is an organic compound with the molecular formula C₆H₆KNO₂S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-methylthiophene-3-carboxylic acid potassium salt typically involves the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester. . The reaction conditions often include the use of a base such as potassium hydroxide and a solvent like ethanol.

Industrial Production Methods: Industrial production of this compound may involve scalable and efficient synthetic routes. One-pot synthesis methods, which combine multiple reaction steps into a single process, are often employed to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-methylthiophene-3-carboxylic acid potassium salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiol derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) are employed.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives .

Scientific Research Applications

2-Amino-5-methylthiophene-3-carboxylic acid potassium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-methylthiophene-3-carboxylic acid potassium salt involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Amino-5-methylthiophene-3-carboxamide
  • 2-Amino-5-methylthiophene-3-carbonitrile
  • Methyl 3-amino-4-methylthiophene-2-carboxylate

Comparison: Compared to these similar compounds, 2-Amino-5-methylthiophene-3-carboxylic acid potassium salt is unique due to its potassium salt form, which can influence its solubility, reactivity, and overall chemical behavior. This uniqueness makes it particularly valuable in specific industrial and research applications .

Properties

IUPAC Name

potassium;2-amino-5-methylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S.K/c1-3-2-4(6(8)9)5(7)10-3;/h2H,7H2,1H3,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXRMWFKUZSXFA-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)N)C(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6KNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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